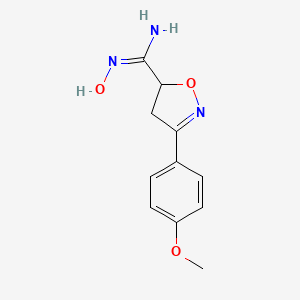
N'-hydroxy-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboximidamide is a compound belonging to the isoxazole family, which is known for its significant biological activities and therapeutic potential . Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
The synthesis of N’-hydroxy-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboximidamide typically involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
N’-hydroxy-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Cu(I) or Ru(II) catalysts for cycloaddition reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with nitrile oxides can yield 5-substituted amino-isoxazole derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of new drugs due to its significant biological activities . It has shown potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agent . Additionally, it is used in the synthesis of various heterocyclic compounds, which are important in drug discovery and development .
Mechanism of Action
The mechanism of action of N’-hydroxy-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit histone deacetylase (HDAC), which plays a crucial role in epigenetic regulation, apoptosis, cell death, and cell cycle arrest in cancer cells . This inhibition leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis .
Comparison with Similar Compounds
N’-hydroxy-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboximidamide can be compared with other similar compounds, such as 1,3,4-oxadiazole derivatives . Both compounds belong to the class of heterocyclic compounds and exhibit significant biological activities. N’-hydroxy-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboximidamide is unique due to its specific substitution pattern and the presence of the hydroxy and methoxy groups, which impart distinct biological properties . Other similar compounds include thiadiazole, oxadiazole, and isothiazole derivatives, which also exhibit a wide range of pharmacological activities .
Properties
IUPAC Name |
N'-hydroxy-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-16-8-4-2-7(3-5-8)9-6-10(17-14-9)11(12)13-15/h2-5,10,15H,6H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLVRKAZNXSBQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)/C(=N\O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-Methoxy-3-(pyridin-3-yl)phenyl]acetic acid](/img/structure/B7828940.png)
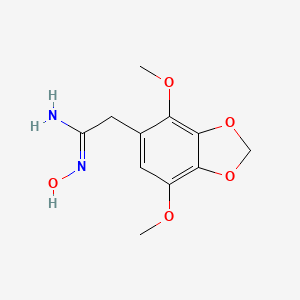
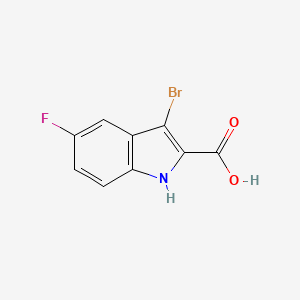
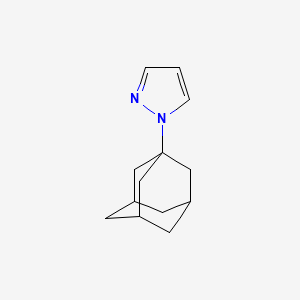
![2-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile](/img/structure/B7828960.png)
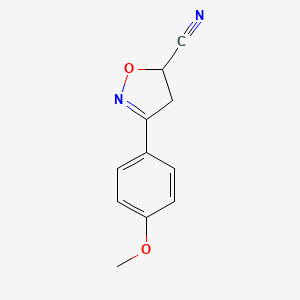
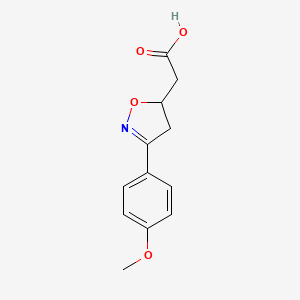
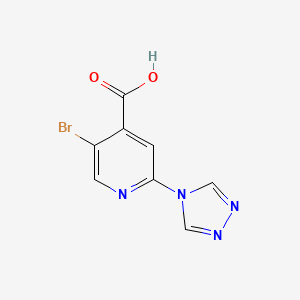
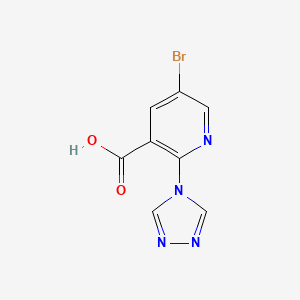
![3-(trifluoromethyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7828987.png)
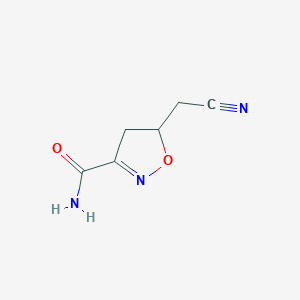

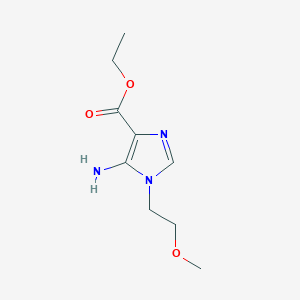
![[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B7829015.png)
